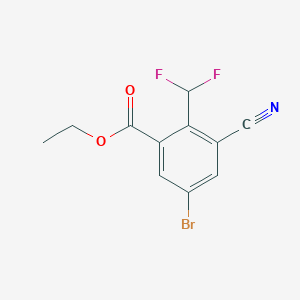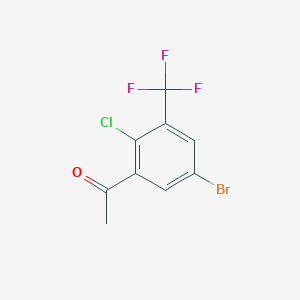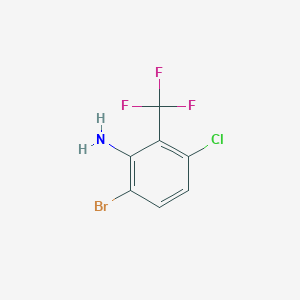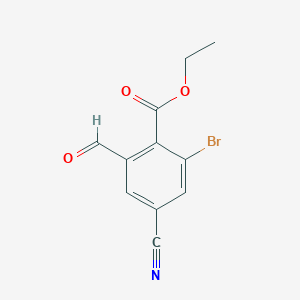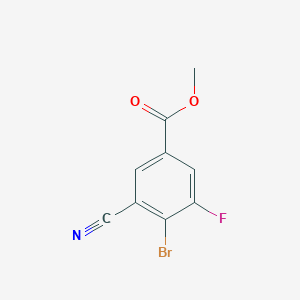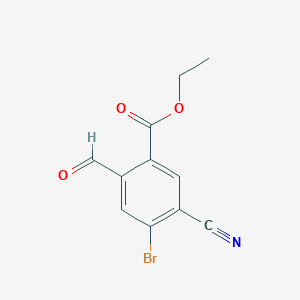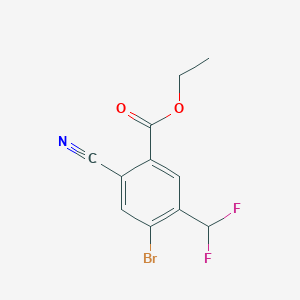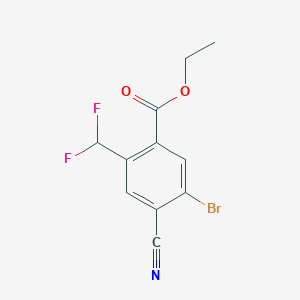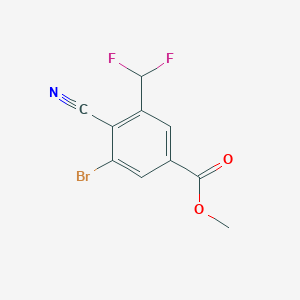
5-Bromo-3,4-dichlorophenol
Overview
Description
5-Bromo-3,4-dichlorophenol is a type of phenol that contains bromine and chlorine atoms. It is a derivative of phenol and is similar to other compounds like 5-Bromo-2,4-dichlorophenol and 3-Bromo-2,5-dichlorophenol .
Molecular Structure Analysis
The molecular structure of 5-Bromo-3,4-dichlorophenol consists of a phenol molecule with bromine and chlorine atoms attached. The exact positions of these atoms on the phenol molecule define the specific compound .Physical And Chemical Properties Analysis
5-Bromo-3,4-dichlorophenol is a solid at room temperature . It has a molecular weight of 241.9 .Scientific Research Applications
Enzyme-Catalyzed Reactions
- Laccases from fungi like Rhizoctonia praticola catalyze cross-coupling reactions involving halogenated phenols like 5-Bromo-3,4-dichlorophenol, leading to the formation of complex molecules like diphenols, which are of interest in biochemistry and organic synthesis (Bollag, Liu, & Minard, 1979).
Photocatalysis and Environmental Applications
- Halogenated phenols including 5-Bromo-3,4-dichlorophenol can undergo oxidation in water treatment processes through Fe(III)/O2 homogeneous photocatalysis under UV light, demonstrating potential in treating wastewater and groundwater contamination by these compounds (Andreozzi, Di Somma, Marotta, Pinto, Pollio, & Spasiano, 2011).
Synthesis of Bromo-Substituted Compounds
- The compound is used in the synthesis of various bromo-substituted organic compounds, which are important synthons in organic chemistry for creating a variety of useful substances (Shirinian et al., 2012).
Electrochemical Applications
- Studies have been conducted on the electrochemical reduction of halogenated compounds, including 5-Bromo-3,4-dichlorophenol, at carbon cathodes, which is relevant in the field of electrochemistry and material science (Mubarak & Peters, 1996).
Antimicrobial and Antifungal Research
- Compounds including 5-Bromo-3,4-dichlorophenol have been investigated for their antimicrobial and antifungal activities, especially against yeasts and molds, showing potential in medical and pharmaceutical research (Buchta et al., 2004).
Anaerobic Biodegradation in Wastewater Treatment
- The anaerobic biodegradation of chlorophenols, including 5-Bromo-3,4-dichlorophenol, has been studied in sludge, providing insights into wastewater treatment and environmental biotechnology (Boyd & Shelton, 1984).
Synthesis of Conductive Polymers
- Halogenated phenols like 5-Bromo-3,4-dichlorophenol are used in the synthesis of conducting polymers, an area of research significant in materials science and electronics (Meng et al., 2003).
Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various enzymes and receptors in the body, influencing their function .
Mode of Action
It’s known that halogenated phenols can participate in various chemical reactions due to the presence of the phenolic oh group and halogen atoms . They can undergo nucleophilic substitution reactions, which could potentially influence their interaction with biological targets .
Biochemical Pathways
One study suggests that 5-bromo-3,4-dihydroxybenzaldehyde, a similar compound, can activate the wnt/β-catenin and autophagy pathways, and inhibit the tgf-β pathways in dermal papilla cells .
Pharmacokinetics
Phenolic compounds are generally well-absorbed in the gastrointestinal tract, widely distributed in the body, metabolized in the liver, and excreted in urine .
Result of Action
5-bromo-3,4-dihydroxybenzaldehyde, a similar compound, has been shown to promote hair growth through activation of wnt/β-catenin and autophagy pathways, and inhibition of tgf-β pathways in dermal papilla cells .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 3-Bromo-4,5-dichlorophenol. Factors such as pH, temperature, and presence of other chemicals can affect its stability and reactivity . Furthermore, the compound’s bioavailability and toxicity can be influenced by factors such as the individual’s health status, age, and genetic makeup.
properties
IUPAC Name |
3-bromo-4,5-dichlorophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrCl2O/c7-4-1-3(10)2-5(8)6(4)9/h1-2,10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRSISBFBCAPIIK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)Cl)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrCl2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.89 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-4,5-dichlorophenol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



